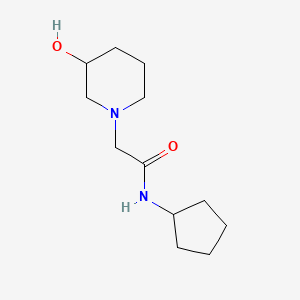
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its pharmacological properties and mechanism of action.
Wirkmechanismus
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to increase the levels of dopamine in the brain, which can reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying the effects of GABA-AT inhibition in the brain. However, one limitation of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is that it has a short half-life, which can make it difficult to maintain consistent levels in the body over a long period of time.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide. One area of interest is the development of new formulations of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide that have a longer half-life and can be administered less frequently. Another area of interest is the study of the effects of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the potential therapeutic applications of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide in the treatment of neurological disorders.
Conclusion
In conclusion, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is a novel GABA-AT inhibitor that has shown potential in the treatment of various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, but also has limitations due to its short half-life. Future research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is needed to fully understand its potential therapeutic applications and to develop new formulations with a longer half-life.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide involves a series of chemical reactions. The initial step involves the preparation of 3-hydroxypiperidine, which is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-acetyl-2-bromoacetamide to form N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has anticonvulsant effects and can reduce the frequency of seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-6-3-7-14(8-11)9-12(16)13-10-4-1-2-5-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXIOCNUDVTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
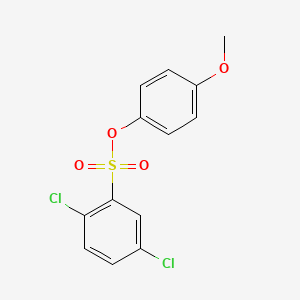
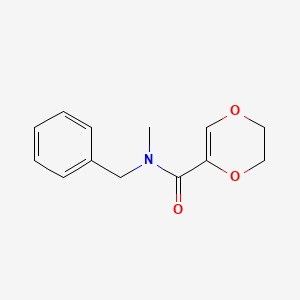
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
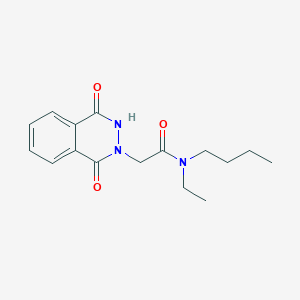
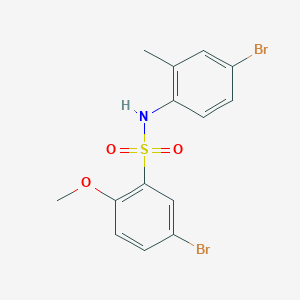
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
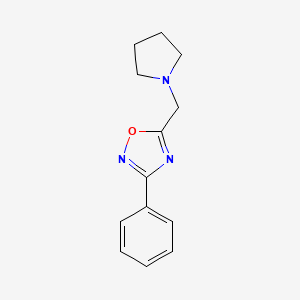
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)

![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)